molecular formula C16H32N2 B084797 N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine CAS No. 14909-27-4

N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine

Cat. No. B084797
CAS RN: 14909-27-4
M. Wt: 252.44 g/mol
InChI Key: QHUQCCADYQJJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine, commonly known as BIPMEN, is a chiral diamine that has been widely used in organic synthesis and catalysis. Its unique chemical structure and properties make it a versatile and valuable compound in various scientific research applications.

Mechanism Of Action

The mechanism of action of BIPMEN-based catalysts involves the coordination of the transition metal with the chiral diamine ligand, forming a chiral complex that can selectively catalyze the reaction of substrates with specific stereochemistry. The chiral environment created by the BIPMEN ligand contributes to the high enantioselectivity of the catalytic reaction.

Biochemical And Physiological Effects

BIPMEN has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory experiments. However, studies have shown that BIPMEN is non-toxic and does not have significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using BIPMEN in laboratory experiments include its high enantioselectivity, versatility, and compatibility with various transition metal catalysts. BIPMEN-based catalysts can also be easily synthesized and purified. However, BIPMEN is relatively expensive and may not be readily available in some laboratories.

Future Directions

Future research directions for BIPMEN include the development of new BIPMEN-based catalysts with improved enantioselectivity and catalytic efficiency. Additionally, the application of BIPMEN in new areas of organic synthesis and catalysis, such as the synthesis of pharmaceuticals and natural products, could be explored. Finally, the investigation of the biochemical and physiological effects of BIPMEN could provide valuable insights into its potential applications in the biomedical field.

Synthesis Methods

BIPMEN can be synthesized through a two-step process involving the reaction of 2,2-dimethyl-1,3-dioxolane with isopropylmagnesium chloride, followed by the reaction with ethylenediamine. The resulting product is a white crystalline solid that is highly soluble in common organic solvents.

Scientific Research Applications

BIPMEN has been extensively used in organic synthesis and catalysis, particularly in asymmetric synthesis and enantioselective catalysis. It has been found to be an effective chiral ligand for various transition metal catalysts, including palladium, rhodium, and ruthenium. BIPMEN-based catalysts have been applied in the synthesis of various chiral compounds, such as amino acids, lactams, and alcohols.

properties

CAS RN

14909-27-4

Product Name

N,N'-Bis(1-isopropyl-2-methylpropylidene)ethylenediamine

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

N-[2-(2,4-dimethylpentan-3-ylideneamino)ethyl]-2,4-dimethylpentan-3-imine

InChI

InChI=1S/C16H32N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3

InChI Key

QHUQCCADYQJJGO-UHFFFAOYSA-N

SMILES

CC(C)C(=NCCN=C(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)C(=NCCN=C(C(C)C)C(C)C)C(C)C

Other CAS RN

14909-27-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.